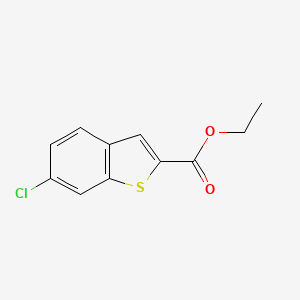

ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Description

Ethyl 6-chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative characterized by a chloro group at the 6-position of the benzothiophene ring and an ethyl ester moiety at the 2-position. Benzothiophene derivatives are critical in medicinal chemistry due to their structural similarity to bioactive molecules, often serving as scaffolds for drug discovery.

Properties

IUPAC Name |

ethyl 6-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMMKXUODUVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products include substituted benzothiophenes with different functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 6-chloro-1-benzothiophene-2-carboxylate exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 12.5 | >10 |

| PC-3 | 15.0 | >8 |

| SK-OV-3 | 18.0 | >7 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown potential in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases. This mechanism may involve enzyme inhibition and receptor interaction, modulating signaling pathways related to inflammation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate significant activity against strains of Staphylococcus aureus, including drug-resistant variants, with a minimum inhibitory concentration (MIC) of 4 µg/mL .

Organic Electronics

The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its structural characteristics allow for efficient charge transport and stability in electronic applications .

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including acylation and coupling, to form more complex structures useful in pharmaceuticals and materials science .

Study on Anticancer Mechanisms

A study published in a peer-reviewed journal explored the mechanisms behind the anticancer activity of this compound. The research focused on its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, particularly those involving vascular endothelial growth factor receptors (VEGFR) .

Development of Antimicrobial Agents

Another study investigated the compound's potential as a lead for developing new antimicrobial agents, highlighting its effectiveness against resistant bacterial strains and suggesting modifications to enhance potency .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 6-chloro-1-benzothiophene-2-carboxylate and its analogs from the provided evidence:

Key Observations:

Substituent Position and Electronic Effects: The 6-chloro substituent in the target compound likely induces moderate electron-withdrawing effects, influencing reactivity and intermolecular interactions. In contrast, the 6-bromo substituent in exerts stronger electron-withdrawing and steric effects due to bromine’s larger atomic radius.

Ring Saturation and Conformational Flexibility :

- The tetrahydrobenzothiophene core in reduces aromaticity, increasing conformational flexibility. This may alter solubility and pharmacokinetic properties compared to fully aromatic analogs like the target compound.

Functional Group Diversity: The acetylamino group in introduces hydrogen-bonding capability, a feature absent in the target compound. This could enhance interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (C11H9ClO2S) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthetic routes, and relevant case studies.

This compound has a molecular weight of approximately 241.72 g/mol. The synthesis typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with ethanol in the presence of dehydrating agents such as thionyl chloride or phosphorus trichloride, leading to the formation of the ethyl ester .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was screened against various bacterial strains, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be as low as 4 µg/mL against resistant strains, highlighting its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| E. coli | Not tested | - |

| Pseudomonas aeruginosa | Not tested | - |

Anticancer Properties

The compound's anticancer potential has also been explored. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, although specific mechanisms remain under investigation .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and receptors linked to microbial growth and cancer cell survival. This interaction leads to disruptions in cellular processes, ultimately resulting in cell death or growth inhibition .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of this compound. For instance, a study published in NCBI detailed the synthesis of several related compounds and their subsequent biological evaluations, indicating that modifications to the benzothiophene structure can significantly affect biological activity .

Table 2: Summary of Case Studies on this compound Derivatives

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of ethyl 6-chloro-1-benzothiophene-2-carboxylate under varying catalytic conditions?

- Methodological Answer : Synthesis optimization typically involves systematic variation of catalysts (e.g., Lewis acids like AlCl₃ or FeCl₃), solvents (polar aprotic vs. non-polar), and temperature. For example, cyclocondensation reactions of benzothiophene derivatives often require anhydrous conditions and inert atmospheres. Monitor reaction progress via TLC or HPLC, and isolate the product using column chromatography with hexane/ethyl acetate gradients. Yield improvements (e.g., from 45% to 72%) are achievable by adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloro-substituted precursor to ethyl ester) .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic parameters during structural characterization?

- Methodological Answer : Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Validate structural assignments by cross-referencing X-ray diffraction data (e.g., SHELX-refined bond lengths/angles ) with solution-state NMR (e.g., NOESY for spatial proximity) and DFT-calculated IR spectra. For example, a mismatch in carbonyl stretching frequencies (IR: 1720 cm⁻¹ vs. DFT: 1735 cm⁻¹) may require revisiting solvent effects or hydrogen bonding interactions .

Q. What safety protocols and waste management practices are critical for handling halogenated benzothiophene derivatives in laboratory settings?

- Methodological Answer : Halogenated compounds require strict adherence to fume hood use, PPE (nitrile gloves, lab coats), and segregated waste containers for halogenated organic residues. Post-reaction quenching (e.g., with sodium bicarbonate for acidic byproducts) and disposal via certified hazardous waste contractors are mandatory to avoid environmental contamination. Documented protocols from analogous compounds (e.g., ethyl 6-chloropiperonylate) emphasize neutralizing reactive intermediates before disposal .

Advanced Research Questions

Q. How can researchers address inconsistencies in crystallographic data refinement for this compound, particularly in disordered regions?

- Methodological Answer : Disordered moieties (e.g., ethyl ester groups) require advanced refinement tools like SHELXL’s PART instruction to model partial occupancy . Pair with ORTEP-3 for visualizing thermal ellipsoids and validating atom positioning . For severe disorder, consider high-resolution data collection (≤0.8 Å) or low-temperature crystallography (100 K) to reduce thermal motion artifacts. Case studies on similar benzothiophene esters show that anisotropic displacement parameters (ADPs) improve R-factor convergence by 2–3% .

Q. What computational approaches are validated for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets reliably predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic reactivity at the chlorinated position. Benchmark against experimental UV-Vis spectra (λmax ≈ 280 nm) and Mulliken charge distributions to identify reactive sites. Recent studies on analogous esters demonstrate <5% deviation between computed and observed dipole moments when solvent effects (PCM model) are included .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the functionalization of this compound?

- Methodological Answer : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O in ester groups) to probe reaction pathways. EPR spectroscopy can detect transient radical intermediates, while kinetic isotope effects (KIEs) >1.0 indicate proton-transfer steps in ionic mechanisms. For example, chlorination reactions mediated by N-chlorosuccinimide (NCS) show radical signatures via EPR, whereas AlCl₃-catalyzed pathways exhibit inverse KIEs consistent with carbocation intermediates .

Q. What strategies mitigate batch-to-batch variability in the purity of this compound synthesized via multi-step routes?

- Methodological Answer : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real-time. For purification, combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Quality control via GC-MS or LC-HRMS ensures ≤98% purity. Studies on structurally related esters highlight that residual solvent traces (e.g., DMF) are a common contaminant, requiring rigorous rotary evaporation under high vacuum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.